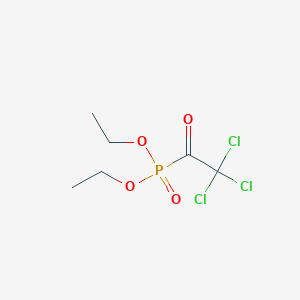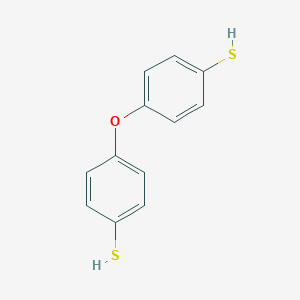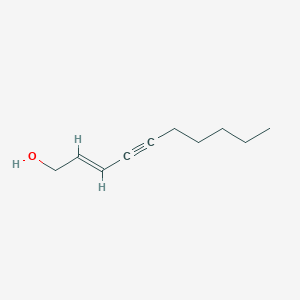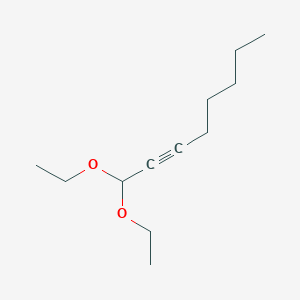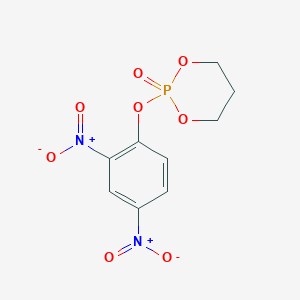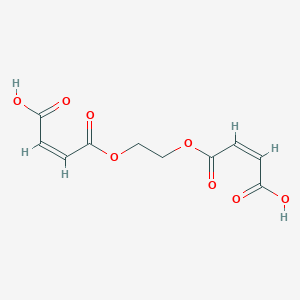
2-Butenedioic acid (2Z)-, 1,2-ethanediyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenedioic acid (2Z)-, 1,2-ethanediyl ester, also known as maleic acid diethyl ester, is a colorless liquid with a fruity odor. It is widely used in the chemical industry as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. In
Wirkmechanismus
The mechanism of action of 2-Butenedioic acid (2Z)-, 1,2-ethanediyl ester acid diethyl ester is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. Maleic acid diethyl ester has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses.
Biochemical and Physiological Effects
Maleic acid diethyl ester has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to exhibit antioxidant activity, protecting cells from oxidative stress. It has also been shown to exhibit anti-inflammatory activity, reducing the production of pro-inflammatory cytokines. Maleic acid diethyl ester has also been shown to exhibit neuroprotective activity, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Butenedioic acid (2Z)-, 1,2-ethanediyl ester acid diethyl ester is its versatility as a building block for the synthesis of various compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of 2-Butenedioic acid (2Z)-, 1,2-ethanediyl ester acid diethyl ester is its reactivity, which can make it difficult to handle in the laboratory. It can also be toxic and should be handled with care.
Zukünftige Richtungen
There are many potential future directions for research on 2-Butenedioic acid (2Z)-, 1,2-ethanediyl ester acid diethyl ester. For example, it could be used as a building block for the synthesis of novel compounds with potential therapeutic applications. It could also be used in the development of new materials, such as polymers with specific properties. Further research could also be conducted to better understand the mechanism of action of 2-Butenedioic acid (2Z)-, 1,2-ethanediyl ester acid diethyl ester and its potential applications in various fields.
Conclusion
In conclusion, 2-Butenedioic acid (2Z)-, 1,2-ethanediyl ester acid diethyl ester is a versatile building block for the synthesis of various compounds. It has been extensively used in scientific research and exhibits a wide range of biochemical and physiological effects. While it has advantages as a building block, it also has limitations due to its reactivity and toxicity. Future research on 2-Butenedioic acid (2Z)-, 1,2-ethanediyl ester acid diethyl ester could lead to the development of new compounds and materials with potential therapeutic applications.
Synthesemethoden
Maleic acid diethyl ester can be synthesized through the esterification of 2-Butenedioic acid (2Z)-, 1,2-ethanediyl ester acid with ethanol in the presence of a catalyst. The reaction is exothermic and can be carried out under reflux conditions. The resulting product can be purified through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
Maleic acid diethyl ester has been extensively used in scientific research as a building block for the synthesis of various compounds. For example, it has been used to synthesize a series of novel β-aminoketones that exhibited potent antifungal activity. It has also been used to synthesize a series of novel pyrazole derivatives that exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Maleic acid diethyl ester has also been used in the synthesis of various polymers, including polyesters and polyamides.
Eigenschaften
CAS-Nummer |
15498-42-7 |
|---|---|
Molekularformel |
C10H6O8-4 |
Molekulargewicht |
258.18 g/mol |
IUPAC-Name |
(Z)-4-[2-[(Z)-3-carboxyprop-2-enoyl]oxyethoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H10O8/c11-7(12)1-3-9(15)17-5-6-18-10(16)4-2-8(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)/b3-1-,4-2- |
InChI-Schlüssel |
SORHAFXJCOXOIC-CCAGOZQPSA-N |
Isomerische SMILES |
C(OC(=O)/C=C\C(=O)O)COC(=O)/C=C\C(=O)O |
SMILES |
C(COC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O |
Kanonische SMILES |
C(COC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O |
Andere CAS-Nummern |
15498-42-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



